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Introduction

The study of cancer cell invasion is critical for understanding metastasis and developing

effective anti-cancer therapeutics. Traditional 2D cell culture assays often fail to recapitulate the

complex in vivo microenvironment. 3D cell culture models, such as the spheroid invasion

assay, offer a more physiologically relevant system by mimicking cell-cell and cell-extracellular

matrix (ECM) interactions. This application note describes a detailed protocol for a 3D

spheroid-based cell invasion assay, hypothetically termed the "G7-18Nate" assay, designed for

researchers, scientists, and drug development professionals to quantify the invasive potential

of cancer cells and screen for anti-invasive compounds.

Assay Principle

The G7-18Nate 3D invasion assay is based on the principle of monitoring the invasion of cells

from a compact spheroid into a surrounding extracellular matrix gel. In this system, cancer cells

are first aggregated into a uniform spheroid. This spheroid is then embedded within a 3D ECM

hydrogel (e.g., Matrigel® or Collagen I). Cells at the spheroid's periphery actively invade the

surrounding matrix over time. The extent of this invasion can be visualized by microscopy and

quantified by measuring the area or distance of cell migration. The assay allows for the

evaluation of potential therapeutic agents, such as the hypothetical compound "G7-18Nate," by

assessing their ability to inhibit this invasive process.
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Screening of Anti-Metastatic Compounds: High-throughput screening of small molecules,

antibodies, or other biologics for their ability to inhibit cancer cell invasion.

Mechanism of Action Studies: Investigating the molecular pathways that regulate cell

invasion and how therapeutic agents interfere with these processes.

Analysis of Gene Function: Studying the role of specific genes in promoting or suppressing

cell invasion through techniques like siRNA- or CRISPR-mediated knockdown or

overexpression.

Personalized Medicine: Assessing the invasive potential of patient-derived tumor cells and

their sensitivity to different treatment regimens.

Data Presentation: Quantifying the Effect of G7-
18Nate
The efficacy of a test compound is determined by measuring the reduction in cell invasion

compared to an untreated control. The data can be summarized for clear comparison.

Table 1: Hypothetical Invasion Data for A549 Lung Cancer Spheroids Treated with G7-18Nate
for 72 hours.

Treatment
Group

Concentration
(µM)

Spheroid Core
Area (µm²)

Total Invasion
Area (µm²)

Percent
Inhibition (%)

Vehicle Control 0 75,150 295,800 0%

G7-18Nate 1 74,980 221,500 25.1%

G7-18Nate 10 75,300 148,200 49.9%

G7-18Nate 50 75,210 88,900 69.9%

Staurosporine

(Positive Control)
1 76,050 79,500 92.5%

Experimental Protocols
This section provides a detailed methodology for performing the 3D spheroid invasion assay.
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Materials and Reagents

Cells: Cancer cell line capable of forming spheroids (e.g., A549, MDA-MB-231, U-87 MG).

Culture Medium: Appropriate complete cell culture medium (e.g., DMEM with 10% FBS).

Plates: 96-well ultra-low attachment (ULA) round-bottom plates for spheroid formation;

standard 96-well flat-bottom plates for the invasion assay.

ECM: Basement membrane extract (BME), such as Matrigel®, or Collagen I solution.

Reagents: PBS, Trypsin-EDTA, serum-free medium.

Test Compound: G7-18Nate (or other compounds) dissolved in a suitable solvent (e.g.,

DMSO).

Equipment: Humidified incubator (37°C, 5% CO₂), inverted microscope with a camera, image

analysis software (e.g., ImageJ/Fiji).

Protocol Steps

Part 1: Cell Spheroid Formation (Liquid Overlay Technique)

Cell Preparation: Harvest logarithmically growing cells using trypsin. Resuspend the cells in

complete medium and perform a cell count to determine the concentration.

Seeding: Adjust the cell suspension to a concentration of 2.5 x 10⁴ cells/mL. Add 200 µL of

this suspension (5,000 cells) to each well of a 96-well ULA round-bottom plate.

Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell

aggregation.

Incubation: Incubate the plate for 48-72 hours in a humidified incubator. During this time, the

cells will aggregate and form a single, compact spheroid in the center of each well.

Part 2: Spheroid Invasion Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12366529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ECM Preparation: Thaw the ECM solution (e.g., Matrigel®) on ice overnight at 4°C. On the

day of the experiment, dilute the ECM to the desired concentration (e.g., 4-5 mg/mL) with

ice-cold, serum-free medium. Keep the solution on ice at all times to prevent premature

polymerization.

Plate Coating: Add 50 µL of the diluted ECM solution to each well of a pre-chilled 96-well flat-

bottom plate. Be careful not to introduce bubbles.

Matrix Polymerization: Transfer the plate to a 37°C incubator for 30-60 minutes to allow the

ECM to solidify into a gel.

Spheroid Transfer: Using a wide-bore pipette tip, carefully transfer a single spheroid from the

ULA plate along with ~50 µL of medium and gently place it on top of the solidified ECM layer

in the new plate.

Compound Addition: Prepare serial dilutions of the test compound (G7-18Nate) in complete

medium at 2X the final concentration. Add 100 µL of the compound-containing medium to

each well. For the vehicle control, add medium with the same concentration of solvent (e.g.,

DMSO).

Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture an initial image

(Time 0) of the spheroids using an inverted microscope at 4x or 10x magnification. Continue

to capture images at regular intervals (e.g., 24, 48, 72 hours) to monitor invasion.

Data Analysis:

Open the images in an analysis software like ImageJ.

Measure the area of the spheroid core and the total area including the invaded cells for

each time point.

Calculate the invasion area by subtracting the core area from the total area.

Calculate the percent inhibition using the formula: % Inhibition = (1 - (Invasion Area of

Treated / Invasion Area of Control)) * 100
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Experimental Workflow Diagram

Phase 1: Preparation

Phase 2: Invasion Assay

Phase 3: Analysis

1. Seed Cells in
ULA 96-Well Plate

2. Incubate 48-72h to
Form Spheroids

4. Embed Spheroid
into ECM Gel

3. Prepare ECM Gel in
Flat-Bottom Plate

5. Add G7-18Nate or
Vehicle Control

6. Image at Time 0

7. Incubate and Image at
24, 48, 72 hours

8. Measure Invasion Area
(ImageJ/Software)

9. Calculate
Percent Inhibition

Click to download full resolution via product page
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Caption: Workflow for the G7-18Nate 3D spheroid invasion assay.
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Caption: Simplified pathway of MMP-mediated cell invasion.

To cite this document: BenchChem. [Application Note: G7-18Nate 3D Cell Culture Invasion
Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366529#g7-18nate-3d-cell-culture-invasion-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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